molecular formula C23H33ClN2O2 B1662485 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride CAS No. 165377-44-6

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

Cat. No.: B1662485
CAS No.: 165377-44-6
M. Wt: 405.0 g/mol
InChI Key: IWAWUADQLKNPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA4503) is a potent and selective agonist of the sigma-1 receptor (Sig-1R), a molecular chaperone localized at the endoplasmic reticulum-mitochondrion interface that regulates calcium signaling, neuroprotection, and cellular survival . Preclinical studies demonstrate its ability to enhance acetylcholine release in the frontal cortex and hippocampus without inducing cholinomimetic side effects , improve functional recovery post-stroke , and mitigate oxidative stress in Parkinson’s disease models . Its dihydrochloride formulation ensures stability and bioavailability, critical for translational applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cutamesine dihydrochloride is synthesized through a multi-step process involving the formation of a piperazine ring. The core functional group is a six-membered heterocycle with two nitrogen atoms. The synthesis typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring undergoes substitution reactions with phenethyl and phenpropyl groups.

Industrial Production Methods

Industrial production of cutamesine dihydrochloride involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cutamesine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cognition Enhancement

SA-4503 has been investigated for its potential to enhance cognitive functions. Studies indicate that this compound can increase cerebral acetylcholine release in the rat frontal cortex and hippocampus, which are critical areas for memory and learning processes. In behavioral tests, such as the forced swimming test, it has shown significant effects on reducing immobility time, implying possible antidepressant properties .

Neuroprotection

The sigma-1 receptor is known to play a crucial role in neuroprotection. SA-4503 has been shown to activate this receptor, which can lead to improved functional recovery in models of experimental stroke. Research indicates that activation of the sigma-1 receptor can modulate microglial function and reduce inflammatory responses following ischemic events .

Key Findings:

  • Activation of sigma-1 receptors leads to neuroprotection in neuronal cultures.
  • SA-4503 administration resulted in altered inflammatory marker levels post-stroke without affecting nitrite or cytokine production significantly .

Anti-addiction Properties

Research has also explored the potential of SA-4503 as an anti-addiction agent. It has been shown to inhibit the rewarding effects of abused drugs in animal models, suggesting its utility in treating substance use disorders. The compound's selective action on sigma receptors may help mitigate withdrawal symptoms and cravings associated with addiction .

Case Studies

StudyFocusFindings
Ruscher et al. (2012)Stroke RecoverySA-4503 improved recovery outcomes by modulating microglial activity and reducing inflammation .
Yamashita et al. (2015)Hearing LossDemonstrated neuroprotective effects against noise-induced hearing loss through sigma receptor activation .
Nakazawa et al. (1998)NeuroprotectionFound that sigma receptor activation leads to enhanced neuronal survival in ischemic conditions .

Mechanism of Action

Cutamesine dihydrochloride exerts its effects by selectively binding to sigma-1 receptors. These receptors act as molecular chaperones, stabilizing proteins in response to cellular stress. The activation of sigma-1 receptors by cutamesine dihydrochloride modulates calcium release and apoptosis, leading to various physiological effects, including the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .

Comparison with Similar Compounds

SA4503 belongs to a class of sigma receptor ligands with diverse pharmacological profiles. Below is a detailed comparison with structurally and functionally related compounds:

Selectivity and Receptor Affinity

Compound Receptor Selectivity (σ1:σ2) Key Structural Features Clinical/Preclinical Status
SA4503 High σ1 selectivity 3,4-Dimethoxyphenethyl + 3-phenylpropyl Phase II trials for stroke
PRE-084 σ1 agonist Morpholinethyl + phenylcyclohexane carboxylate Preclinical (neurodegenerative models)
DTG Non-selective (σ1/σ2) 1,3-Di-o-tolylguanidine Research tool for broad sigma effects
BD1063 σ1 antagonist Dichlorophenyl ethyl + methylpiperazine Substance abuse studies
  • SA4503 exhibits >100-fold selectivity for σ1 over σ2 receptors, attributed to its 3,4-dimethoxyphenethyl group, which optimizes receptor binding .
  • PRE-084, another σ1 agonist, lacks SA4503’s structural complexity and shows weaker neuroprotective effects in stroke models .
  • DTG, a non-selective agonist, reduces inflammatory mediators like nitrite and TNF-α in microglia, unlike SA4503, which lacks anti-inflammatory efficacy .

Functional Outcomes in Disease Models

  • Stroke Recovery :

    • SA4503 improves motor function post-stroke but fails to reduce pro-inflammatory cytokines (IL-1β, TNF-α) in the infarct core .
    • DTG significantly suppresses microglial inflammation, suggesting σ2 receptor involvement in anti-inflammatory pathways .
  • Depression: SA4503 reduces immobility time in the forced swimming test (antidepressant effect) via σ1-mediated mechanisms, antagonized by NE-100 . JO-1784 (non-selective agonist) shows similar efficacy but with less receptor specificity .

Structural and Pharmacokinetic Differences

  • SA4503 ’s dihydrochloride salt enhances solubility, critical for CNS penetration, whereas PRE-084 ’s morpholine group limits blood-brain barrier permeability .
  • BD1063 ’s dichlorophenyl moiety confers σ1 antagonism, contrasting with SA4503’s agonist activity .

Research Findings and Limitations

  • SA4503 ’s Phase II trial outcomes highlight a gap between preclinical neuroprotection and clinical efficacy, possibly due to its inability to modulate post-stroke inflammation .
  • Structural analogs like [11C]SA5845 (a SA4503 derivative) enable PET imaging of σ1 receptors, underscoring SA4503’s utility in diagnostic applications .

Biological Activity

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, commonly referred to as SA-4503 or Cutamesine, is a synthetic compound that exhibits significant pharmacological activity primarily through its action as a sigma-1 receptor (σ1R) agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Name: this compound
  • CAS Number: 165377-44-6
  • Molecular Formula: C23H32N2O2·2ClH
  • Molecular Weight: 441.44 g/mol

SA-4503 acts primarily as a selective agonist for the sigma-1 receptor with an IC50 value of approximately 17.4 nM for σ1R and significantly lower affinity for σ2R (IC50 = 1784 nM) . The sigma-1 receptor is implicated in various neurobiological processes, including modulation of neurotransmitter release, neuroprotection, and regulation of calcium signaling within cells .

Cognitive Enhancement

Research indicates that SA-4503 may enhance cognitive functions. In animal models, oral administration has been shown to increase cerebral acetylcholine (ACh) levels in the frontal cortex and hippocampus, suggesting a potential role in improving memory and learning capabilities .

Antidepressant Effects

SA-4503 has demonstrated antidepressant-like effects in various behavioral tests. For instance, it significantly reduced immobility time in the forced swim test in mice, indicating potential efficacy in combating depressive symptoms .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects in models of ischemic stroke. Activation of σ1R by SA-4503 was associated with improved functional recovery post-stroke, although it did not significantly alter inflammatory markers such as TNF-α and IL-1β in microglial cultures exposed to hypoxia .

Interaction with Neurotransmitters

Studies have shown that SA-4503 influences dopamine and norepinephrine turnover in the brain. At higher doses (50–250 mg/kg), it transiently increased dopamine levels in specific brain regions but subsequently led to a decrease . This modulation could be relevant for disorders characterized by dopaminergic dysfunction.

Research Findings

StudyFindings
Ruscher et al. (2012)SA-4503 improves recovery from ischemic stroke without affecting key inflammatory mediators .
Chemical BookSA-4503 shows high affinity for σ1R with minimal interaction with other receptors, indicating specificity .
PubMed StudyDemonstrated effects on dopamine turnover; higher doses led to transient increases followed by decreases .

Case Studies

In experimental models, SA-4503 has been shown to facilitate recovery from cognitive deficits associated with neurodegenerative diseases. One study highlighted its potential in stabilizing synaptic structures in mouse models of Alzheimer’s disease by acting on σ1R .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride?

The compound can be synthesized via a multi-step convergent approach. A key step involves coupling a phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine) with a piperazine intermediate (e.g., 4-(3-phenylpropyl)piperazine) using carbodiimide-based coupling reagents like EDC·HCl and HOBt in dichloromethane . For dihydrochloride salt formation, the freebase is treated with HCl in diethyl ether, followed by trituration to isolate the crystalline product .

Q. How is the compound’s structural identity validated in academic research?

Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . X-ray crystallography may be used for absolute stereochemical determination if crystalline solids are obtained .

Q. What purification methods are optimal for isolating high-purity batches?

Flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) is effective for intermediate purification . Final dihydrochloride salt formation improves purity by exploiting differential solubility in ether or ethanol . Analytical HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. How is the compound’s solubility characterized for in vitro assays?

Solubility is determined in biologically relevant solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectrophotometry. Piperazine derivatives typically show moderate aqueous solubility (1–10 mM in PBS), enhanced by dihydrochloride salt formation due to increased polarity .

Advanced Research Questions

Q. What experimental strategies address contradictory data in receptor-binding studies?

Discrepancies in receptor affinity (e.g., dopamine vs. serotonin transporters) can arise from assay conditions (e.g., pH, temperature). Use orthogonal methods:

  • Radioligand binding assays (e.g., 3^3H-labeled ligands) under standardized buffer conditions .
  • Functional assays (e.g., fluorescence-based uptake inhibition) to validate target engagement .
  • Computational docking studies to model interactions with receptor active sites .

Q. How is metabolic stability evaluated for preclinical development?

Metabolic stability is assessed via:

  • Liver microsome assays : Incubation with NADPH-regenerating systems to measure half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .
  • CYP450 inhibition screening : Fluorescent probes for CYP3A4/2D6 to identify metabolic liabilities .
  • LC-MS/MS metabolite profiling : Identifies oxidation or demethylation products common in piperazine derivatives .

Q. How can in vitro-to-in vivo efficacy discrepancies be resolved?

Differences may stem from poor pharmacokinetics (PK) or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure plasma CmaxC_{\text{max}}, t1/2t_{1/2}, and bioavailability in rodent models .
  • Tissue distribution studies : Radiolabeled compound tracking to assess brain penetration (critical for CNS targets) .
  • Transcriptomic profiling : RNA-seq to identify unintended pathway modulation .

Q. What are the challenges in optimizing reaction yields for scale-up synthesis?

Low yields in coupling reactions (e.g., 40–50%) often result from steric hindrance or side reactions. Mitigation strategies:

  • Reagent optimization : Replace EDC with DMTMM for improved coupling efficiency .
  • Temperature control : Lower reaction temperatures (−20°C) reduce racemization .
  • Salt metathesis : Alternative counterions (e.g., citrate) may enhance crystallinity and yield .

Properties

CAS No.

165377-44-6

Molecular Formula

C23H33ClN2O2

Molecular Weight

405.0 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H

InChI Key

IWAWUADQLKNPLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl

Key on ui other cas no.

165377-44-6

Synonyms

(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.